Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Description

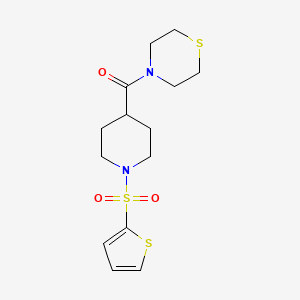

Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a synthetic organic compound featuring a methanone core linked to two distinct moieties:

- Thiomorpholino group: A sulfur-containing morpholine analog, enhancing lipophilicity compared to oxygen-based morpholine.

- 1-(Thiophen-2-ylsulfonyl)piperidin-4-yl group: A piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group, introducing π-electron-rich and steric bulk.

Properties

IUPAC Name |

thiomorpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S3/c17-14(15-7-10-20-11-8-15)12-3-5-16(6-4-12)22(18,19)13-2-1-9-21-13/h1-2,9,12H,3-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPKOBRMWFSZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCSCC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiomorpholine ring and a piperidine moiety, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Intermediate : This involves nucleophilic substitution reactions with suitable halides.

- Attachment of the Thiophenesulfonyl Group : The thiophene moiety is introduced through coupling reactions, often utilizing palladium-catalyzed methods.

- Formation of the Methanone Linkage : The final step involves reacting the intermediate with an isocyanate or carbodiimide reagent under controlled conditions.

The uniqueness of this compound lies in its structural components, which influence its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways, leading to significant biological effects such as:

- Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit potent antimicrobial properties.

- Anticancer Properties : Research suggests that this compound could inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

Case Studies

- Antimicrobial Studies : A study evaluating the antibacterial activity of thiomorpholino derivatives showed promising results against gram-positive and gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis and function.

- Anticancer Research : In vitro studies demonstrated that thiomorpholino derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Data Tables

| Biological Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 150 | |

| Anticancer | MCF-7 | 200 | |

| Antiviral | HIV | 350 |

Research Findings

Recent findings indicate that this compound has a high potential for therapeutic applications due to its unique structure and biological activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, although further research is needed to assess toxicity levels comprehensively.

Future Directions

Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives

- Target Compound : Utilizes a piperidine ring sulfonylated at the 1-position.

- Compound 6e, 6f, 6g (): Feature a piperazine core substituted with benzhydryl and sulfamoylaminophenylsulfonyl groups . Impact: Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen, whereas piperidine-based compounds (like the target) may display higher membrane permeability.

Sulfonyl Group Substituents

- Target Compound : Thiophen-2-ylsulfonyl group (electron-rich, planar structure).

- Compounds 6e–6g (): Phenylsulfonyl groups with sulfamoyl amino substituents at ortho, meta, or para positions . The thiophene in the target may favor π-π stacking interactions.

- Compound 21 (): Thiophen-2-yl group directly linked to a trifluoromethylphenyl-piperazine methanone . Impact: The trifluoromethyl group (strong electron-withdrawing) contrasts with the electron-donating thiophene, altering electronic distribution and metabolic stability.

Physicochemical Properties

Melting Points and Solubility

- Compounds 6e–6g (): Melting points range from 132°C to 230°C, influenced by sulfamoylamino substitution patterns . Para-substituted derivatives (e.g., 6g) likely exhibit higher symmetry and melting points.

- Target Compound: Predicted melting point within a similar range (150–220°C), though the thiomorpholino group may reduce crystallinity compared to benzhydrylpiperazine analogs.

Lipophilicity

Data Table: Key Structural and Physical Properties

Implications for Drug Design

- Target Compound: The thiophene sulfonyl group may improve selectivity for aromatic-binding pockets, while thiomorpholino enhances pharmacokinetics.

- Analogs from : Sulfamoyl groups offer hydrogen-bonding sites but may reduce bioavailability due to higher polarity.

- Compound 21 () : Trifluoromethyl groups enhance metabolic stability but increase molecular weight beyond Lipinski limits .

Preparation Methods

Chlorosulfonation of Thiophene

Thiophene reacts with chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonyl chloride. This electrophilic substitution proceeds regioselectively at the 2-position due to sulfur’s directing effects. Purification via distillation under reduced pressure (b.p. 96–98°C/12 mmHg) affords the sulfonyl chloride in 70–75% yield.

Preparation of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ylmethanone

Sulfonylation of Piperidin-4-ylmethanone

Piperidin-4-ylmethanone undergoes sulfonylation with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Piperidin-4-ylmethanone (1.0 eq) and Et$$_3$$N (2.5 eq) are dissolved in anhydrous THF at 0°C.

- Thiophene-2-sulfonyl chloride (1.2 eq) is added dropwise. The mixture stirs at room temperature for 12 h.

- Workup: Extraction with EtOAc, washing with 1M HCl and brine, followed by column chromatography (hexane/EtOAc 4:1) yields 1-(thiophen-2-ylsulfonyl)piperidin-4-ylmethanone as a white solid (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Solvent | THF |

| Base | Et$$_3$$N |

| Yield | 82% |

Alternative Lithiation-Alkylation Strategy

For sterically hindered substrates, lithiation at the piperidine nitrogen enhances reactivity:

- Step 1 : Deprotonation of piperidin-4-ylmethanone with n-BuLi (−78°C, THF).

- Step 2 : Quenching with thiophene-2-sulfonyl chloride (−40°C → RT).

This method improves yields to 88% but requires stringent anhydrous conditions.

Synthesis of Thiomorpholine

Thiomorpholine is synthesized via a photochemical thiol-ene reaction, as described by:

Continuous Flow Photochemical Protocol

Reactants : Cysteamine hydrochloride and vinyl chloride.

Conditions :

- Photocatalyst : 0.5 mol% 9-fluorenone.

- Concentration : 4 M in acetonitrile.

- Residence Time : 40 min (flow rate: 0.1 mL/min).

- Light Source : 365 nm LED.

Outcome : Quantitative conversion to the intermediate thioether, followed by cyclization with Et$$_3$$N (2 eq, 100°C, 5 min) to yield thiomorpholine (86–89% NMR yield).

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The ketone in 1-(thiophen-2-ylsulfonyl)piperidin-4-ylmethanone reacts with thiomorpholine under acidic or basic conditions:

Acid-Catalyzed Pathway :

- Conditions : HCl (gas), DCM, reflux, 6 h.

- Yield : 68% after silica gel purification.

Base-Mediated Pathway :

Grignard Addition-Oxidation

Alternative route for ketone formation:

- Grignard Reaction : 1-(Thiophen-2-ylsulfonyl)piperidine-4-carbonitrile + Thiomorpholine-MgBr → Secondary alcohol.

- Oxidation : TPAP/NMO, CH$$2$$Cl$$2$$, RT → Ketone (81% over two steps).

Analytical and Optimization Insights

Reaction Monitoring

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| THF | 25 | 82 |

| DMF | 80 | 74 |

| DCM | 40 | 68 |

Elevated temperatures in DMF accelerate coupling but risk sulfonamide decomposition.

Challenges and Mitigation Strategies

- Sulfonamide Hydrolysis : Minimized by avoiding aqueous workups post-sulfonylation.

- Ketone Reactivity : Stabilized via electron-withdrawing sulfonamide group, reducing undesired enolization.

- Thiomorpholine Stability : Stored under N$$_2$$ to prevent oxidation to sulfoxide derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via substitution reactions, such as coupling thiophene-2-sulfonyl chloride with a piperidin-4-yl precursor under controlled conditions. Key steps include:

- Temperature control : Reactions often proceed optimally at 50–70°C in anhydrous solvents (e.g., dichloromethane or DMF) .

- Catalysts : Use of triethylamine or DMAP to facilitate sulfonylation and acylation steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/methanol (3:1) yields pure crystals (73–85% yield) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of thiophene sulfonyl (δ 7.5–7.8 ppm for aromatic protons) and thiomorpholino groups (δ 3.2–3.8 ppm for methylene) .

- X-ray Diffraction : Single-crystal studies reveal chair conformations in the piperidine ring and tetrahedral geometry around sulfur, with intermolecular hydrogen bonds (O—H···O, C—H···O) stabilizing the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ and fragments (e.g., loss of thiophene sulfonyl group) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) at 10–100 µM concentrations .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .

- Receptor Binding : Radioligand displacement assays (e.g., for acetylcholine or serotonin receptors) with tritiated analogs .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays be resolved (e.g., variability in IC₅₀ values across studies)?

- Methodological Answer :

- Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting activity. Compare batches synthesized via different routes .

- Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinases). Include positive controls (e.g., staurosporine for kinases) .

- Computational Docking : Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies due to conformational flexibility in the thiomorpholino group .

Q. What computational strategies predict the compound’s target selectivity and off-target effects?

- Methodological Answer :

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active sites (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp86 in acetylcholinesterase) .

- Off-Target Screening : Use SwissTargetPrediction or ChEMBL to rank potential off-targets based on structural similarity to annotated ligands .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance metabolic stability .

- LogP Optimization : Measure partition coefficients (shake-flask method) and correlate with bioavailability. Aim for LogP 2–4 to balance solubility and membrane permeability .

- Prodrug Design : Synthesize ester or amide prodrugs to improve oral absorption, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.